methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate
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Overview
Description
Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate is a complex organic compound characterized by its unique structure, which includes multiple thiazolidinone rings and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Thiazolidinone Rings: The initial step involves the synthesis of thiazolidinone rings through the reaction of appropriate thiourea derivatives with α-haloketones under basic conditions.
Esterification: The intermediate compounds are then subjected to esterification reactions using methanol and acid catalysts to form the ester groups.
Condensation: The final step involves the condensation of the thiazolidinone intermediates with hexanoic acid derivatives under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidinone rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification, base catalysts for thiazolidinone formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s thiazolidinone rings are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate
- Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate
- Ethyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its multiple thiazolidinone rings and ester functionalities provide a versatile platform for various applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate is a complex organic compound with significant biological activity. This article explores its structure, synthesis, and biological interactions, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound has a molecular formula of C20H26N2O6S4 and a molecular weight of approximately 518.7 g/mol. Its structure includes multiple thiazolidinone rings and ester functionalities, which are essential for its biological activities. The intricate arrangement of these functional groups allows for various chemical interactions within biological systems.
Property | Details |
---|---|
Molecular Formula | C20H26N2O6S4 |
Molecular Weight | 518.7 g/mol |
Key Functional Groups | Thiazolidinone rings, ester |
Antimicrobial Activity
Research indicates that methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-y}hexanoate exhibits notable antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it has shown activity that exceeds traditional antibiotics such as ampicillin and streptomycin by significant margins.
For instance, a recent study demonstrated that derivatives of similar thiazolidinone compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against Gram-positive and Gram-negative bacteria . The most sensitive bacterium was Enterobacter cloacae, while Escherichia coli showed the highest resistance.
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Studies on thiazolidinone derivatives have indicated that structural modifications can enhance their activity against cancer cell lines. For example, the presence of electron-donating groups in similar compounds has been linked to increased anticancer efficacy against the MCF-7 breast cancer cell line . The structure–activity relationship (SAR) studies suggest that specific substitutions can significantly modulate the compound's effectiveness in inhibiting cancer cell proliferation.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D16 | MCF-7 | 1 |
Doxorubicin | MCF-7 | 0.5 |
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-y}hexanoate has demonstrated antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders . The antioxidant potential is often assessed through various assays measuring the compound's ability to scavenge free radicals.
The biological activity of methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]-4-Oxo -2-Thioxo -1,3-Thiazolidin -3-Yl}hexanoate is primarily attributed to its interactions with specific molecular targets within biological systems. The thiazolidinone rings facilitate binding to enzymes or receptors involved in critical pathways such as apoptosis and cell proliferation. Understanding these interactions is vital for elucidating the compound's therapeutic potential.
Properties
Molecular Formula |
C20H26N2O6S4 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
methyl 6-[(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C20H26N2O6S4/c1-27-13(23)9-5-3-7-11-21-17(25)15(31-19(21)29)16-18(26)22(20(30)32-16)12-8-4-6-10-14(24)28-2/h3-12H2,1-2H3/b16-15+ |
InChI Key |
VARPPLDCEORLDD-FOCLMDBBSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)OC)/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC)SC1=S |
Origin of Product |
United States |
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